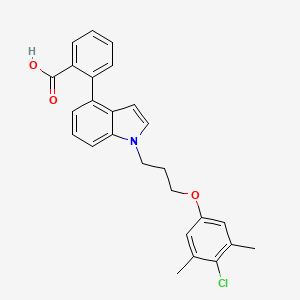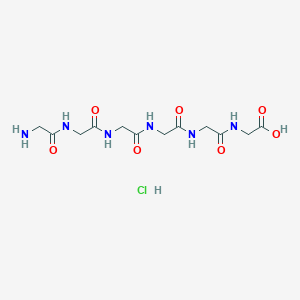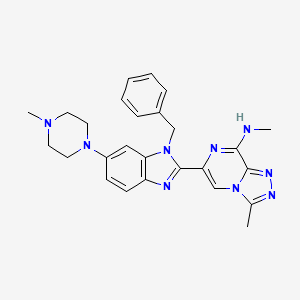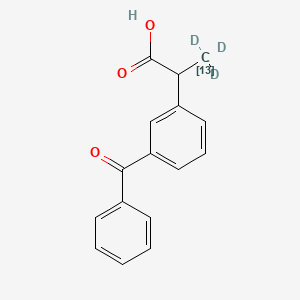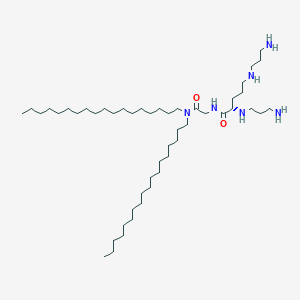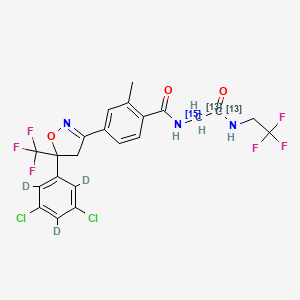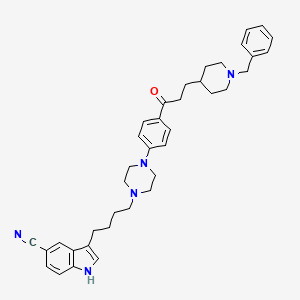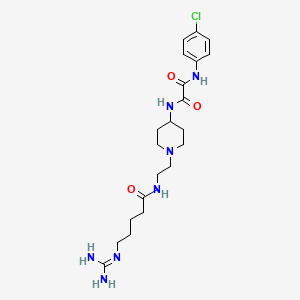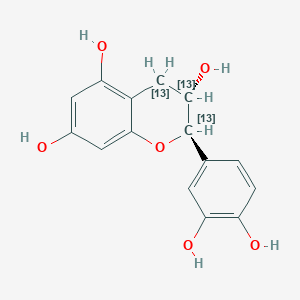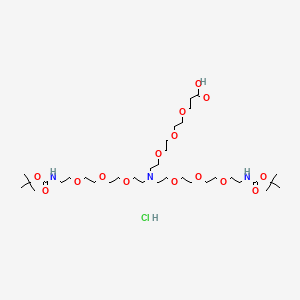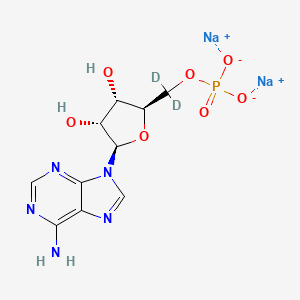
Phytochelatin 5 (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytochelatin 5 (TFA) is a metal-binding compound synthesized by plants. It is part of the phytochelatin family, which are small peptides rich in cysteine residues. These peptides play a crucial role in the detoxification of heavy metals in plants by chelating metal ions and facilitating their sequestration into vacuoles .
準備方法
Synthetic Routes and Reaction Conditions
Phytochelatin 5 (TFA) can be synthesized through enzymatic processes involving phytochelatin synthase. This enzyme catalyzes the production of phytochelatins from glutathione in the presence of heavy metals. The reaction conditions typically involve a buffered solution with a pH suitable for enzyme activity, often around neutral pH .
Industrial Production Methods
Industrial production of phytochelatin 5 (TFA) is not widely established due to its primary occurrence in plants. biotechnological approaches involving the expression of phytochelatin synthase in microbial systems could be explored for large-scale production. This would involve the cultivation of genetically modified microorganisms under controlled conditions to produce the desired peptide .
化学反応の分析
Types of Reactions
Phytochelatin 5 (TFA) primarily undergoes chelation reactions with heavy metal ions. The thiol groups in the cysteine residues of phytochelatin 5 (TFA) have a high affinity for metal ions, forming stable complexes. This chelation process is crucial for the detoxification of metals such as cadmium, lead, and mercury .
Common Reagents and Conditions
The chelation reactions typically occur in the presence of heavy metal ions and a suitable buffer system to maintain the pH. Common reagents include metal salts such as cadmium chloride, lead nitrate, and mercuric chloride. The reactions are usually carried out at physiological pH and temperature to mimic the natural conditions in plants .
Major Products Formed
The major products formed from the chelation reactions are metal-phytochelatin complexes. These complexes are then transported into vacuoles within plant cells, where they are sequestered to prevent toxicity .
科学的研究の応用
Phytochelatin 5 (TFA) has several scientific research applications, particularly in the fields of environmental science, biology, and biotechnology. Some of the key applications include:
Phytoremediation: Phytochelatin 5 (TFA) is used in the study of phytoremediation, a process where plants are used to remove or neutralize contaminants from the environment.
Heavy Metal Detoxification: Research on phytochelatin 5 (TFA) helps in understanding the mechanisms of heavy metal detoxification in plants.
作用機序
Phytochelatin 5 (TFA) exerts its effects through the chelation of heavy metal ions. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes. These complexes are then transported into vacuoles within plant cells, where they are sequestered to prevent interference with cellular processes. The primary molecular target of phytochelatin 5 (TFA) is the metal ion, and the pathway involved includes the synthesis of phytochelatins by phytochelatin synthase and the subsequent transport of metal-phytochelatin complexes into vacuoles .
類似化合物との比較
Phytochelatin 5 (TFA) is part of a family of phytochelatins, which vary in the number of repeating γ-glutamylcysteine units. Similar compounds include:
Phytochelatin 2 (TFA): Contains two γ-glutamylcysteine units.
Phytochelatin 3 (TFA): Contains three γ-glutamylcysteine units.
Phytochelatin 4 (TFA): Contains four γ-glutamylcysteine units.
The uniqueness of phytochelatin 5 (TFA) lies in its higher number of γ-glutamylcysteine units, which may provide it with a greater capacity for metal binding compared to shorter phytochelatins .
特性
分子式 |
C44H66F3N11O24S5 |
|---|---|
分子量 |
1350.4 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C42H65N11O22S5.C2HF3O2/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60;3-2(4,5)1(6)7/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75);(H,6,7)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-;/m0./s1 |
InChIキー |
CDOPOAQIRITPNC-LEOSAWOUSA-N |
異性体SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


